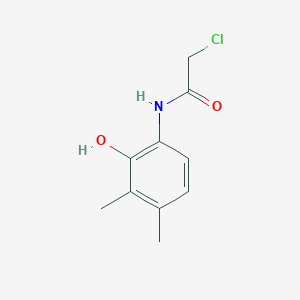
2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a piperidine ring, a pyrazine moiety, and an isonicotinonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diketones or amino alcohols, under acidic or basic conditions.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-methylpyrazine-2-carbonyl chloride in the presence of a base like triethylamine.
Coupling with Isonicotinonitrile: The final step involves the coupling of the pyrazine-piperidine intermediate with isonicotinonitrile, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The pyrazine and isonicotinonitrile moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or amides derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including bacterial infections and cancer, due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it valuable for large-scale synthesis.
Mecanismo De Acción
The mechanism of action of 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyridine
- **2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)benzonitrile
- **2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)quinoline
Uniqueness
Compared to similar compounds, 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile stands out due to its isonicotinonitrile group, which can enhance its binding affinity and specificity for certain biological targets. This unique feature may contribute to its potential as a more effective therapeutic agent.
Propiedades
IUPAC Name |
2-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-9-21-15(10-20-12)17(23)22-6-2-3-14(11-22)24-16-7-13(8-18)4-5-19-16/h4-5,7,9-10,14H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERZDQPCSAAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)


![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)

![1-(thiophen-2-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2603052.png)
![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2603055.png)

![2-[(4-Methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B2603060.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2603061.png)
